N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide
Description
The target compound features a benzamide core substituted with a 4-fluorophenyl group, an N-linked 5,7-dimethyl-1,3-benzothiazol-2-yl moiety, and a pyridin-3-ylmethyl group. The benzothiazole ring system is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties . The 5,7-dimethyl substituents enhance lipophilicity and metabolic stability compared to unsubstituted analogs, while the 4-fluorine on the benzamide may improve membrane permeability and electronic interactions with biological targets. The pyridin-3-ylmethyl group introduces a heteroaromatic system that could participate in hydrogen bonding or π-π stacking interactions.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-10-15(2)20-19(11-14)25-22(28-20)26(13-16-4-3-9-24-12-16)21(27)17-5-7-18(23)8-6-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXIDJKPNWEXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of 4-Fluorobenzoic Acid
4-Fluorobenzoic acid is activated using phosphorus oxychloride (POCl$$_3$$) in a mixed solvent system of tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v). This generates the reactive 4-fluorobenzoyl chloride in situ, avoiding the need to isolate the unstable acyl chloride.
Optimized Parameters
Amidation with 5,7-Dimethyl-1,3-Benzothiazol-2-Amine
The activated acid is then reacted with 5,7-dimethyl-1,3-benzothiazol-2-amine in the presence of a base such as sodium bicarbonate.
Procedure
- Add the amine (1.0 equiv) to the acyl chloride solution at 0°C.
- Warm to room temperature and stir for 4–6 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane:ethyl acetate = 3:1).
Yield : 82–85%. The product, N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, is characterized by IR ($$ \nu_{\text{C=O}} $$ = 1,639 cm$$^{-1}$$) and $$ ^{13}C $$ NMR (δ 165.2 ppm for the carbonyl carbon).
N-Alkylation with Pyridin-3-ylmethyl Group
The final step introduces the N-[(pyridin-3-yl)methyl] substituent via alkylation. This requires careful optimization to avoid over-alkylation and ensure regioselectivity.
Generation of the Pyridin-3-ylmethyl Electrophile
Pyridin-3-ylmethanol is converted to its corresponding chloride using thionyl chloride (SOCl$$2$$):
$$ \text{Pyridin-3-ylmethanol} + \text{SOCl}2 \rightarrow \text{Pyridin-3-ylmethyl chloride} + \text{SO}_2 + \text{HCl} $$
Conditions
Alkylation of the Benzamide
The benzamide intermediate is treated with pyridin-3-ylmethyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the SN2 reaction.
Protocol
- Dissolve N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide (1.0 equiv) in anhydrous DMF.
- Add DIPEA (2.5 equiv) and pyridin-3-ylmethyl chloride (1.2 equiv).
- Stir at 60°C for 8–12 hours under nitrogen.
- Quench with water and extract with ethyl acetate.
- Purify via recrystallization from ethanol:water (4:1).
Yield : 70–75%. The final product exhibits a molecular ion peak at $$ m/z $$ = 405.4 (M+H$$^+$$) in ESI-MS and distinct $$ ^1H $$ NMR signals for the pyridinylmethyl group (δ 4.85 ppm, singlet, 2H).
Industrial-Scale Optimization Strategies
For large-scale production, continuous flow reactors and solvent recycling are critical:
- Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
- Solvent Recovery : Ethyl acetate and THF are distilled and reused, achieving >80% recovery.
- Catalyst Recycling : Piperidine (used in side reactions) is recovered via acid-base extraction.
Analytical and Spectroscopic Characterization
Key Data for Final Compound
| Technique | Data |
|---|---|
| IR (cm$$^{-1}$$) | 3,680 (N–H), 1,639 (C=O), 1,245 (C–F) |
| $$ ^1H $$ NMR | δ 2.35 (s, 6H, CH$$3$$), 4.85 (s, 2H, CH$$2$$), 7.20–8.40 (m, 8H, Ar) |
| $$ ^{13}C $$ NMR | δ 165.2 (C=O), 158.9 (C–F), 150.1 (pyridine C–N) |
| ESI-MS | $$ m/z $$ = 405.4 (M+H$$^+$$) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its properties can be explored for the development of new materials with specific electronic or optical characteristics.
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The target compound shares structural motifs with analogs reported in recent literature. Key comparisons include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Inferred formula based on structural analysis; exact data unavailable in provided evidence.
Key Observations:
Substituent Effects: The 4-fluoro group in the target compound contrasts with 3,4-dichloro substituents in analogs like 4d (). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target binding compared to bulkier chlorine atoms . The 5,7-dimethylbenzothiazol-2-yl group in the target and BB06721 () suggests a shared emphasis on lipophilicity.
Spectroscopic Validation :
- Analogs in (e.g., 4d–4i) were validated via ¹H/¹³C NMR and HRMS, confirming substituent positioning and purity. Similar methodologies would apply to the target compound, though specific spectral data are unavailable in the evidence .
Q & A
Q. What are the key synthetic steps for preparing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-3-yl)methyl]benzamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole and pyridine moieties. Critical steps include:
- Amide bond formation : Coupling the fluorobenzoyl chloride with the 5,7-dimethylbenzothiazol-2-amine intermediate under basic conditions (e.g., pyridine or K₂CO₃ in DMF) .
- N-alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution, often using a benzyl chloride derivative and a polar aprotic solvent like DMF .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the final product .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine, dimethyl groups on benzothiazole) and amide bond formation .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation .
- X-ray crystallography : Resolves stereoelectronic effects and hydrogen-bonding networks (e.g., intermolecular N–H···N interactions in benzothiazole derivatives) .
Q. What initial biological assays are recommended for activity screening?
- In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition studies : Target kinases or proteases due to the compound’s heterocyclic motifs, using fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the N-alkylation step?
- Solvent selection : Replace DMF with THF or acetonitrile to reduce side reactions .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity of the pyridinylmethyl chloride .
- Temperature control : Conduct reactions at 0–5°C to minimize decomposition of sensitive intermediates .
Q. What strategies resolve discrepancies between computational and experimental ¹H NMR shifts?
- DFT calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values to identify conformational mismatches .
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., pyridine vs. benzothiazole protons) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Systematic substitutions : Modify the benzothiazole (e.g., 5,7-dimethyl → 5-Cl,7-CH₃) and pyridine (e.g., 3-pyridyl → 4-pyridyl) groups .
- Biological testing : Evaluate changes in IC₅₀ values across kinase inhibition assays to map critical functional groups .
- Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .
Q. What purification techniques address low solubility during scale-up?
- Mixed-solvent recrystallization : Use CH₃OH/CHCl₃ (1:3) to improve crystal formation .
- Preparative HPLC : Optimize gradients with C18 columns and 0.1% TFA in acetonitrile/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
